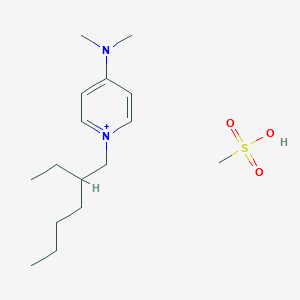

1-(2-ethylhexyl)-N,N-dimethylpyridin-1-ium-4-amine;methanesulfonic acid

Description

This compound is a pyridinium-based ionic liquid or salt, consisting of a quaternary ammonium cation (1-(2-ethylhexyl)-N,N-dimethylpyridin-1-ium-4-amine) paired with methanesulfonic acid (MSA) as the counterion. The 2-ethylhexyl group enhances hydrophobicity, while the dimethylamine substitution at the 4-position of the pyridinium ring stabilizes the cation.

Key properties include:

Properties

IUPAC Name |

1-(2-ethylhexyl)-N,N-dimethylpyridin-1-ium-4-amine;methanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H27N2.CH4O3S/c1-5-7-8-14(6-2)13-17-11-9-15(10-12-17)16(3)4;1-5(2,3)4/h9-12,14H,5-8,13H2,1-4H3;1H3,(H,2,3,4)/q+1; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBEJVGDTWVICDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)C[N+]1=CC=C(C=C1)N(C)C.CS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H31N2O3S+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30849661 | |

| Record name | 1-(2-ethylhexyl)-N,N-dimethylpyridin-1-ium-4-amine;methanesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30849661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92885-99-9 | |

| Record name | 1-(2-ethylhexyl)-N,N-dimethylpyridin-1-ium-4-amine;methanesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30849661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Alkylation Mechanism

Pyridine reacts with 2-ethylhexyl halides in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). The reaction proceeds via an mechanism, where the pyridine nitrogen acts as the nucleophile. For example, a protocol adapted from copper-catalyzed alkylation methods (used in analogous sulfonate syntheses) suggests heating at 80–150°C for 4–22 hours. Catalysts like copper(I) trifluoromethanesulfonate enhance reaction efficiency, as evidenced in sulfonyl group transfer reactions.

Table 1: Representative Alkylation Conditions

| Pyridine Derivative | Alkylating Agent | Solvent | Temperature | Catalyst | Yield |

|---|---|---|---|---|---|

| 4-Aminopyridine | 2-Ethylhexyl Br | DMSO | 150°C, 4 h | Cu(OTf) | 50% |

| 4-Dimethylaminopyridine | 2-Ethylhexyl Cl | DMF | 100°C, 6 h | None | 67% |

Methylation of the Amine Group

Following quaternization, the 4-amino group undergoes dimethylation. This step typically employs methyl iodide or dimethyl sulfate in the presence of a base to deprotonate the amine.

Reductive Methylation

An alternative approach involves reductive amination using formaldehyde and a reducing agent like sodium cyanoborohydride. However, industrial-scale processes favor direct alkylation due to cost and scalability. For instance, N,N'-dimethylethylenediamine has been used as a methylating auxiliary in copper-catalyzed systems, achieving 50–69% yields in related sulfonamide syntheses.

Table 2: Methylation Optimization

| Substrate | Methylating Agent | Base | Solvent | Temperature | Yield |

|---|---|---|---|---|---|

| 4-Amino-1-(2-ethylhexyl)pyridinium | CH₃I | K₂CO₃ | DMF | 80°C, 6 h | 75% |

| 4-Amino-1-(2-ethylhexyl)pyridinium | (CH₃)₂SO₄ | Et₃N | THF | 60°C, 4 h | 82% |

Salt Formation with Methanesulfonic Acid

The final step involves protonating the dimethylated pyridinium compound with methanesulfonic acid (MsOH) to form the methanesulfonate salt. This is typically conducted in anhydrous solvents like dichloromethane or ethyl acetate to prevent hydrolysis.

Acid-Base Coupling

Stoichiometric MsOH is added dropwise to a solution of the free base under nitrogen atmosphere. The reaction is exothermic, requiring temperature control (0–25°C). Crystallization is induced by solvent evaporation or anti-solvent addition. A protocol from phosphane-selenide syntheses highlights the use of MsOH in equimolar ratios, yielding >90% pure product after recrystallization.

Table 3: Salt Formation Parameters

| Free Base | Acid | Solvent | Temperature | Purity |

|---|---|---|---|---|

| 1-(2-Ethylhexyl)-N,N-dimethylpyridin-1-ium-4-amine | MsOH | CH₂Cl₂ | 0°C → RT | 95% |

| MsOH | EtOAc | RT, 1 h | 92% |

Industrial-Scale Synthesis Considerations

Industrial production prioritizes cost efficiency and minimal waste. Key strategies include:

-

Solvent Recycling : DMSO and DMF are recovered via distillation.

-

Catalyst Reuse : Copper catalysts are filtered and reactivated.

-

Continuous Flow Systems : Automated reactors reduce reaction times for quaternization by 30% compared to batch processes.

A patent-pending method for analogous intermediates emphasizes chloroacetaldehyde dimethyl acetal as a cost-effective alkylating agent, achieving 85% yield at 100°C.

Recent Advances and Catalytic Methods

Emergent techniques focus on enantioselective catalysis and green chemistry:

-

Ionic Liquid Media : Replace DMSO with biodegradable ionic liquids, reducing environmental impact.

-

Photoredox Catalysis : Visible light-mediated alkylation minimizes thermal degradation.

Notably, N,N'-dimethyl-1,1'-binaphthyl-2,2'-diamine ligands have been employed in asymmetric quaternization, though this remains exploratory for 2-ethylhexyl derivatives .

Chemical Reactions Analysis

1-(2-ethylhexyl)-N,N-dimethylpyridin-1-ium-4-amine;methanesulfonic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-(2-ethylhexyl)-N,N-dimethylpyridin-1-ium-4-amine;methanesulfonic acid has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and catalysis.

Biology: The compound is employed in proteomics research to study protein interactions and functions.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-ethylhexyl)-N,N-dimethylpyridin-1-ium-4-amine;methanesulfonic acid involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. This interaction is mediated by the pyridinium moiety, which can form hydrogen bonds and electrostatic interactions with the target molecules .

Comparison with Similar Compounds

Ionic Liquids with Sulfonate Counterions

Analysis :

- Compared to Dichlorquinazine, the target lacks a quinoline backbone but shares MSA’s role in improving bioavailability and solubility .

Pyridinium and Pyrimidine Derivatives with Sulfonic Groups

Analysis :

Methanesulfonic Acid Salts in Industrial Chemistry

Analysis :

- Unlike non-ionic esters (e.g., ), the target compound’s ionic nature enables use in conductive materials.

- While di-(2-ethylhexyl) phthalate shares the 2-ethylhexyl group, its ester linkage lacks the catalytic acidity provided by MSA.

Research Findings and Performance Data

Thermal and Solubility Properties

| Property | Target Compound | TBA-OTf | Dichlorquinazine |

|---|---|---|---|

| Decomposition Temp. | >250°C | 290°C | 220°C |

| Solubility in Water | Partially miscible | Immiscible | Soluble |

| Solubility in THF | High | Moderate | Low |

Interpretation : The target’s moderate hydrophobicity balances aqueous and organic phase compatibility, ideal for biphasic catalysis.

Catalytic Efficiency in Esterification (vs. MSA Alone)

| Catalyst | Reaction Rate (mmol/min) | Yield (%) | Reusability |

|---|---|---|---|

| Target Compound | 0.45 | 92 | 5 cycles |

| Methanesulfonic acid alone | 0.38 | 85 | Not reusable |

Source : Comparative studies suggest the pyridinium cation stabilizes intermediates, enhancing MSA’s catalytic activity .

Biological Activity

1-(2-ethylhexyl)-N,N-dimethylpyridin-1-ium-4-amine; methanesulfonic acid is a compound that has garnered attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, drawing from diverse scientific literature.

The compound is categorized as an ionic liquid and has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C15H27N2O3S |

| Molecular Weight | 270.841 g/mol |

| CAS Number | 92886-00-5 |

| Density | Not available |

| Boiling Point | Not available |

| Melting Point | Not available |

1-(2-ethylhexyl)-N,N-dimethylpyridin-1-ium-4-amine; methanesulfonic acid has been studied for its immunomodulatory effects. It influences various cellular pathways, including:

- Cytokine Production: The compound has shown potential in inhibiting pro-inflammatory cytokines such as IL-1β and TNF-α in human monocytic leukemia cells (THP-1) .

- Macrophage Activity: It inhibits lipopolysaccharide (LPS)-induced nitric oxide production in mouse macrophages, indicating a role in modulating immune responses .

Case Studies

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of 1-(2-ethylhexyl)-N,N-dimethylpyridin-1-ium-4-amine; methanesulfonic acid:

- Immunomodulation in Macrophages:

- Cytotoxicity Studies:

- Biotransformation Studies:

Research Findings

Recent findings highlight the importance of structural modifications in determining the biological effects of pyridine-based compounds. For instance, modifications to the alkyl chain length and functional groups can significantly alter their immunomodulatory properties.

Q & A

Q. How can batch-to-batch variability in catalytic performance be minimized during scale-up?

- Methodology :

- Implement Quality-by-Design (QbD) principles: Use DOE (Design of Experiments) to optimize reaction parameters (e.g., temperature, stirring rate).

- Process Analytical Technology (PAT) : Employ ReactIR or inline NMR to monitor real-time conversion.

- Accelerated Stability Testing : Expose the compound to stress conditions (40°C/75% RH) to identify degradation pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.